Benzenemethanol, 3-nitro-4-(1-piperidinyl)-

Description

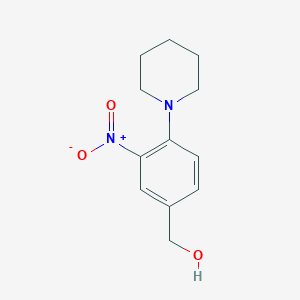

Benzenemethanol, 3-nitro-4-(1-piperidinyl)-, is a substituted aromatic alcohol featuring a benzene ring with a hydroxylmethyl group (-CH2OH), a nitro (-NO2) group at position 3, and a piperidinyl moiety (-N-C5H10) at position 2. This compound’s structural complexity confers unique physicochemical and biological properties.

Properties

CAS No. |

300665-26-3 |

|---|---|

Molecular Formula |

C12H16N2O3 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

(3-nitro-4-piperidin-1-ylphenyl)methanol |

InChI |

InChI=1S/C12H16N2O3/c15-9-10-4-5-11(12(8-10)14(16)17)13-6-2-1-3-7-13/h4-5,8,15H,1-3,6-7,9H2 |

InChI Key |

KEWKMSUQVJXYPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)CO)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 3-nitro-4-(1-piperidinyl)- typically involves the nitration of benzenemethanol followed by the introduction of the piperidinyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the piperidinyl group can be achieved through nucleophilic substitution reactions using piperidine as the nucleophile .

Industrial Production Methods

In an industrial setting, the production of Benzenemethanol, 3-nitro-4-(1-piperidinyl)- may involve large-scale nitration and substitution reactions. The process would require stringent control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to optimize the production process and minimize the risk of hazardous reactions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

-

Aromatic Amination : Under catalytic hydrogenation conditions (H₂/Pd-C), the nitro group can be reduced to an amine, forming 3-amino-4-(1-piperidinyl)benzenemethanol .

-

Halogenation : The benzylic alcohol can be converted to a bromide via N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in dichloromethane, yielding 3-nitro-4-(1-piperidinyl)benzyl bromide .

Example Reaction Conditions

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitro Reduction | H₂ (1 atm), Pd-C, EtOH, 25°C | 85–92% | |

| Alcohol → Bromide | NBS, PPh₃, CH₂Cl₂, 0°C → RT | 88–95% |

Benzylic Alcohol Functionalization

The hydroxymethyl group undergoes typical alcohol reactions:

-

Esterification : Reacts with acetic anhydride to form 3-nitro-4-(1-piperidinyl)benzyl acetate .

-

Oxidation : Controlled oxidation with pyridinium chlorochromate (PCC) converts the alcohol to a ketone (3-nitro-4-(1-piperidinyl)benzaldehyde) .

-

Alkylation : The alcohol serves as a precursor for synthesizing sulfonamide derivatives via Mitsunobu reactions or direct alkylation of thiols .

Key Data

-

pKa of Benzylic Alcohol : ~10.1 (electron-withdrawing nitro group lowers pKa compared to benzyl alcohol) .

-

Oxidation Selectivity : PCC selectively oxidizes benzylic alcohols without affecting the nitro group .

Piperidine Nitrogen Reactivity

The secondary amine in the piperidine ring participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions (e.g., Et₃N, CH₂Cl₂) .

-

Alkylation : Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide) .

Example Reaction

Catalytic Transformations

Transition-metal catalysis enables advanced functionalization:

-

Cross-Coupling : Suzuki-Miyaura coupling of the benzyl bromide derivative with arylboronic acids forms biaryl structures .

-

Hydrogenolysis : The benzylic C–O bond is cleaved under H₂/Ru catalysis to yield 3-nitro-4-(1-piperidinyl)toluene .

Optimized Conditions

| Reaction | Catalyst System | Yield |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 75–82% |

| Hydrogenolysis | Ru/C, H₂ (3 atm), MeOH, 50°C | 90% |

Cyclization and Heterocycle Formation

Intramolecular reactions form fused heterocycles:

-

Pyrrole Synthesis : Reaction with 2,5-dimethoxytetrahydrofuran under acidic conditions generates pyrrole-fused derivatives .

-

Hydantoin Formation : Condensation with ammonium carbonate and KCN via the Bucherer-Bergs reaction forms hydantoin rings .

Nitro Group Reactivity

The nitro group participates in:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperidine derivatives, including Benzenemethanol, 3-nitro-4-(1-piperidinyl)-. Research indicates that compounds with piperidine moieties exhibit promising cytotoxicity against various cancer cell lines. For instance, derivatives of piperidine have been synthesized and evaluated for their efficacy against human cancer cells, demonstrating significant inhibition of cell proliferation .

Table 1: Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 3-Nitro-4-(1-piperidinyl)benzyl | MCF-7 | 2 | |

| Other Piperidine Derivative | A549 | 5 | |

| Another Derivative | HeLa | 3 |

Neurological Disorders

The compound has been explored for its potential in treating neurological disorders such as Alzheimer's disease. Piperidine derivatives are known to inhibit acetylcholinesterase, an enzyme associated with the breakdown of acetylcholine, thus enhancing cholinergic activity in the brain . This mechanism is crucial for improving cognitive function in Alzheimer's patients.

Case Study:

A study demonstrated that a piperidine-based compound significantly improved memory retention in animal models of Alzheimer's disease by inhibiting both acetylcholinesterase and butyrylcholinesterase enzymes .

Gastrointestinal Motility

Research has indicated that certain piperidine derivatives can act as stimulators of gastrointestinal motility. The pharmacological properties of Benzenemethanol, 3-nitro-4-(1-piperidinyl)- suggest its potential use in treating conditions like gastroparesis and other motility disorders. These compounds enhance the motility of the gastrointestinal tract by modulating neurotransmitter release .

Table 2: Pharmacological Effects of Piperidine Derivatives

| Effect | Mechanism | Reference |

|---|---|---|

| Gastrointestinal Stimulation | Modulation of neurotransmitter release | |

| Cholinesterase Inhibition | Enhances cholinergic activity |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of Benzenemethanol, 3-nitro-4-(1-piperidinyl)- involves several chemical reactions that can be optimized based on structure-activity relationship studies. These studies focus on how variations in the chemical structure affect biological activity.

Key Findings:

- The introduction of nitro groups at specific positions on the benzene ring enhances anticancer activity.

- Modifications on the piperidine ring can significantly influence the pharmacokinetics and bioavailability of the compound.

Mechanism of Action

The mechanism of action of Benzenemethanol, 3-nitro-4-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidinyl group may enhance the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The following table compares Benzenemethanol, 3-nitro-4-(1-piperidinyl)- with key analogs based on substituent patterns and functional groups:

Key Observations :

- Nitro Group Positioning: The 3-nitro substitution distinguishes the target compound from analogs like 4-nitro-α-(trifluoromethyl)-benzenemethanol, where the nitro group’s position alters electronic effects and metabolic pathways .

- Piperidine vs. Piperazine: Replacing piperidinyl with a benzylpiperazinyl group (e.g., [4-(4-Benzylpiperazin-1-yl)phenyl]methanol) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and altering target specificity .

- Amino and Methoxy Substituents: Compounds like α-(1-aminoethyl)-2-methoxy-5-methyl-benzenemethanol demonstrate how amine and methoxy groups improve solubility and bioavailability compared to nitro derivatives .

Physicochemical Properties

| Property | 3-Nitro-4-(1-piperidinyl)- | 4-Nitro-α-(trifluoromethyl)- | [4-(4-Benzylpiperazin-1-yl)phenyl]methanol |

|---|---|---|---|

| LogP | ~2.1 (estimated) | ~3.5 (CF3 increases lipophilicity) | ~2.8 |

| Water Solubility | Moderate (due to -OH) | Low | Moderate (piperazine increases polarity) |

| pKa (amine) | ~9.5 (piperidine) | N/A | ~8.2 (piperazine) |

Structural Drivers :

- The piperidine ring in the target compound contributes to basicity (pKa ~9.5), favoring ionized forms in physiological conditions, whereas trifluoromethyl groups (e.g., in ) enhance membrane permeability .

- Benzylpiperazine derivatives exhibit dual basicity from piperazine nitrogens, improving interactions with acidic biological targets .

Biological Activity

Benzenemethanol, 3-nitro-4-(1-piperidinyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of Benzenemethanol, 3-nitro-4-(1-piperidinyl)- typically involves:

- Nitration : The starting material, benzenemethanol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.

- Substitution : The piperidinyl group is introduced through nucleophilic substitution reactions with piperidine as the nucleophile.

The resulting compound features a nitro group at the 3-position and a piperidinyl group at the 4-position, which are crucial for its biological activity.

Benzenemethanol, 3-nitro-4-(1-piperidinyl)- exhibits various biological activities primarily attributed to its structural components:

- Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial and anticancer effects.

- Piperidinyl Group : This moiety enhances the compound's ability to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Antimicrobial Activity

Research has indicated that Benzenemethanol derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that modifications in the structure could enhance potency. The presence of the piperidinyl group appears to play a role in increasing the affinity for bacterial targets .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression. Further research is ongoing to elucidate the precise pathways involved .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to Benzenemethanol, 3-nitro-4-(1-piperidinyl)-:

- Antiparasitic Activity : A study focusing on similar structures indicated potent activity against Plasmodium species, with specific derivatives showing EC50 values in the nanomolar range. This suggests potential applications in treating malaria .

- Gastrointestinal Motility : Another study reported that piperidinyl derivatives could stimulate gastrointestinal motility, indicating their potential use in treating disorders like gastroparesis .

- Structure-Activity Relationship (SAR) : Research on related compounds demonstrated a strong SAR where modifications to the piperidine ring significantly affected biological activity. For instance, substituents at different positions on the ring altered both potency and selectivity towards specific biological targets .

Comparative Analysis

| Compound | Biological Activity | Notable Findings |

|---|---|---|

| Benzenemethanol, 3-nitro-4-(1-piperidinyl)- | Antimicrobial, Anticancer | Induces apoptosis in cancer cells; effective against bacterial strains |

| Similar Nitro Derivatives | Antiparasitic | Potent against Plasmodium, EC50 in nanomolar range |

| Piperidinyl Benzamides | Gastrointestinal Motility | Stimulates motility; potential treatment for gastric disorders |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-nitro-4-(1-piperidinyl)benzenemethanol to improve yield while maintaining purity?

- Methodological Answer : Synthesis optimization should focus on solvent selection, reaction temperature, and purification techniques. For example, in related benzoylpiperidine derivatives, yields varied significantly (8% to 78%) depending on solvent systems like CHCl3/MeOH and reaction conditions . Column chromatography and preparative HPLC are critical for purity, as demonstrated by compounds with 97–99% HPLC purity . Adjusting nitro-group protection/deprotection steps may also mitigate side reactions.

Q. What spectroscopic techniques are most effective for confirming the structure of 3-nitro-4-(1-piperidinyl)benzenemethanol?

- Methodological Answer : A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is essential. For example, -NMR chemical shifts in benzoylpiperidine derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons) and -NMR signals for carbonyl groups (~170 ppm) provide structural confirmation . Elemental analysis (C, H, N) should match theoretical values within ±0.4% to validate purity .

Advanced Research Questions

Q. How can contradictory data in NMR spectra of nitrated benzyl alcohol derivatives be resolved?

- Methodological Answer : Discrepancies in NMR shifts may arise from tautomerism, impurities, or solvent effects. For instance, elemental analysis deviations (e.g., N%: calculated 12.38% vs. observed 12.60% ) suggest trace impurities. Advanced techniques like 2D NMR (COSY, HSQC) can resolve overlapping signals, while variable-temperature NMR may identify dynamic processes. Cross-referencing with computational predictions (e.g., DFT-calculated shifts) is also recommended .

Q. What computational methods predict the reactivity of the nitro group in 3-nitro-4-(1-piperidinyl)benzenemethanol under different reaction conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model nitro-group behavior. For example, in benzoylpiperidine derivatives, the electron-withdrawing nitro group may reduce nucleophilic aromatic substitution rates. Molecular electrostatic potential (MEP) maps and Fukui indices help identify reactive sites. In silico studies on similar compounds (e.g., 3,5-dinitrophenyl derivatives ) suggest that solvation models (e.g., PCM) improve accuracy for predicting hydrolysis or reduction pathways.

Q. How does the electronic environment of the piperidinyl substituent influence the stability of 3-nitro-4-(1-piperidinyl)benzenemethanol in acidic or basic conditions?

- Methodological Answer : The piperidinyl group’s basicity (pKa ~11) may protonate under acidic conditions, altering the compound’s solubility and reactivity. Stability studies on analogous compounds (e.g., 1-benzyl-4-piperidone derivatives ) show that protonation at the piperidine nitrogen reduces electrophilicity at the nitro group. In basic conditions, deprotonation of the benzenemethanol hydroxyl group (pKa ~10) could lead to esterification or oxidation. pH-dependent UV-Vis spectroscopy and LC-MS stability assays are recommended for empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.